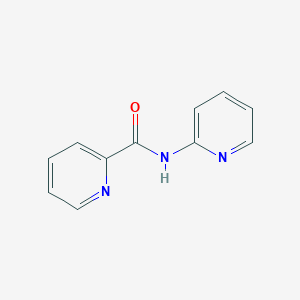

N-(2-Pyridinyl)picolinamide

Description

Properties

IUPAC Name |

N-pyridin-2-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYYQECAAAEQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1.1 PET Imaging Probes

One significant application of N-(2-Pyridinyl)picolinamide is in the development of positron emission tomography (PET) probes for melanoma detection. Research has shown that fluorinated picolinamides can be synthesized and used as PET imaging agents. For instance, -labeled picolinamides demonstrated excellent tumor imaging contrasts in preclinical studies, with one variant showing a higher tumor-to-muscle ratio than others, suggesting its potential for clinical translation in melanoma diagnostics .

1.2 Anticancer Activity

This compound derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural modifications of picolinamides lead to varying degrees of biological activity, making them candidates for further development as anticancer agents .

Agricultural Applications

2.1 Fungicides

This compound has been investigated for its fungicidal properties. It is structurally related to known fungicides like UK-2A and antimycin-A, targeting the Qi-site in the bc1 complex of fungi. Molecular docking studies have demonstrated that these compounds can effectively bind to fungal proteins, showing potential as new fungicides with expanded efficacy against various pathogens .

2.2 Herbicides and Insecticides

The compound exhibits significant bioactivity against pests and weeds. Research has identified its potential as an insecticide and herbicide, with formulations demonstrating effectiveness in controlling agricultural pests while being environmentally safer than traditional chemicals . These findings highlight the compound's role in sustainable agriculture practices.

Catalytic Applications

3.1 Organometallic Catalysts

This compound has been utilized in the synthesis of organoboron complexes, which are valuable in organic synthesis and catalysis. The synthesis of tetracoordinated organoboron complexes using this compound has shown promising results, leading to high yields under optimized conditions . This application underscores the compound's versatility in facilitating chemical reactions.

3.2 Cocrystallization Studies

Cocrystallization involving this compound has been explored to enhance the solubility and stability of pharmaceutical compounds. The formation of cocrystals with various coformers has been shown to improve the dissolution rates of poorly soluble drugs, addressing a significant challenge in drug formulation .

Synthesis and Structural Characterization

The synthesis of this compound involves various chemical reactions, including acylation processes that yield diverse derivatives with tailored properties for specific applications. Techniques such as NMR spectroscopy and X-ray crystallography are employed to characterize these compounds, providing insights into their structural attributes and interactions .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Methylthiophenyl)Picolinamide Derivatives

Derivatives such as N-(3-(methylthio)phenyl)picolinamide () and its halogenated analogs (e.g., compounds 11 and 12 with Cl/F at the 4-phenyl position) demonstrate enhanced binding affinity for metabotropic glutamate receptor subtype 4 (mGlu4), making them candidates for PET radioligands. Key findings include:

- Chloro and fluoro substitutions at the 4-phenyl position improve receptor affinity, likely due to increased electronic effects or steric compatibility .

- Larger substituents (e.g., methylthio groups) are tolerated at the 4-phenyl position, as seen in compounds 6 and 7 .

N-(Tolyl)-α-Picolinamides

This suggests that electronic effects dominate over steric factors in these systems .

N-(Hydroxyphenyl)Picolinamide

This modification is critical for interactions with metal ions or biological targets, as demonstrated in coordination chemistry studies .

N-(8-Substituted Phenyl)Naphthalen-1-yl Picolinamides

A series of naphthalene-fused picolinamides () were synthesized via palladium-catalyzed cross-coupling reactions. Key observations:

- Substituents like 4-tert-butylphenyl (99% yield), 4-methoxyphenyl (98% yield), and 3-chlorophenyl (98% yield) were introduced efficiently using Pd(OAc)₂/AgOAc catalytic systems .

N-Phenylpicolinamide

Compared to N-(2-pyridinyl)picolinamide, N-phenylpicolinamide (C₁₂H₁₀N₂O) replaces the 2-pyridinyl group with a phenyl ring.

Data Tables

Table 1: Structural and Functional Comparison of Selected Picolinamide Derivatives

Key Research Findings

- Substituent Position vs. Activity : While halogen substitutions (Cl, F) enhance receptor affinity in phenylpicolinamides , the position of methyl groups on tolyl derivatives has negligible impact on activity .

- Synthetic Flexibility : Palladium-catalyzed methods enable diverse substitutions (e.g., methoxy, tert-butyl) with high yields (>90%) .

- Application-Specific Design : The 2-pyridinyl group in this compound offers distinct electronic properties compared to phenyl or 4-pyridyl analogs, influencing target selectivity in medicinal and agricultural chemistry .

Q & A

Basic: What are the optimal synthetic routes for N-(2-Pyridinyl)picolinamide and its derivatives?

Methodological Answer:

Palladium-catalyzed cross-coupling reactions are widely used for synthesizing this compound derivatives. For example, aryl halides (e.g., 1-bromo-4-iodobenzene) react with N-(naphthalen-1-yl)picolinamide in the presence of Pd(OAc)₂ and AgOAc at 140°C for 24 hours, achieving yields of 65–84% after column chromatography . Key factors include:

- Catalyst system : Pd(OAc)₂ with AgOAc as an additive.

- Reaction temperature : 140°C ensures efficient coupling.

- Substrate scope : Electron-deficient aryl halides improve reactivity.

Characterization via , , and FT-IR confirms structural integrity .

Basic: How can spectroscopic techniques confirm the structure of this compound derivatives?

Methodological Answer:

- : Look for aromatic proton signals (δ 7.0–8.5 ppm) from pyridine rings and amide NH protons (δ ~10 ppm).

- : Carbonyl carbons (C=O) appear at δ ~165–170 ppm, while pyridine carbons range from δ 120–150 ppm .

- FT-IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm the amide group .

Consistent spectral data across analogs (e.g., morpholine-substituted derivatives) validates synthetic success .

Advanced: How does substituent positioning on the pyridine ring modulate biological activity?

Methodological Answer:

Substituent position critically impacts bioactivity. For example:

- Morpholine at position 5 (N-(2-morpholinopyrimidin-5-yl)picolinamide) enhances anti-inflammatory activity compared to position 4 analogs .

- Piperidine substitution (vs. morpholine) alters iNOS inhibition efficacy, suggesting steric/electronic effects dominate .

Experimental design :

Synthesize positional isomers (e.g., 4-, 5-, and 6-substituted derivatives).

Test in vitro bioassays (e.g., cytokine inhibition).

Correlate activity trends with computational docking (e.g., binding pocket accessibility) .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Use generalized gradient approximation (GGA) functionals (e.g., PW91) to model electron density and binding energetics .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., adenosine receptors) to assess stability and hydrogen-bonding patterns .

- QSAR Models : Train models using cytotoxicity data (e.g., IC₅₀ values for breast cancer cell lines) to predict bioactivity of novel analogs .

Advanced: How can researchers resolve contradictions in reported biological efficacies of analogs?

Methodological Answer:

Structural analysis : Compare substituent positions (e.g., morpholine at 4 vs. 5) and their steric/electronic effects .

Assay standardization : Replicate experiments under identical conditions (e.g., cell line, dose, exposure time) .

Data triangulation : Cross-reference in vitro, in silico, and crystallographic data (e.g., X-ray structures of ligand-receptor complexes) .

Meta-analysis : Aggregate results from multiple studies to identify outliers or consensus trends .

Advanced: What strategies optimize the reaction yield of Pd-catalyzed syntheses for complex analogs?

Methodological Answer:

- Precatalyst selection : Pd(OAc)₂ offers higher turnover than PdCl₂ in coupling reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides.

- Additives : AgOAc scavenges halides, preventing catalyst poisoning .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1–4 hours vs. 24 hours) while maintaining >80% yield .

Basic: What are the key steps in designing a SAR study for this compound derivatives?

Methodological Answer:

Core modification : Vary substituents (e.g., morpholine, piperidine) on the pyridine ring.

Functional group addition : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties.

Bioassay selection : Prioritize assays relevant to target pathways (e.g., iNOS inhibition for anti-inflammatory activity) .

Data analysis : Use multivariate regression to link structural features (e.g., logP, polar surface area) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.